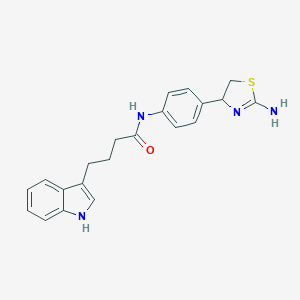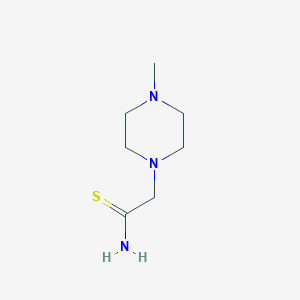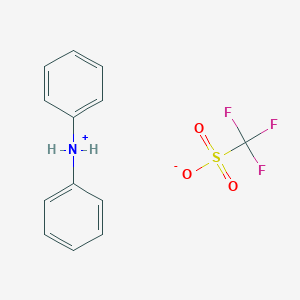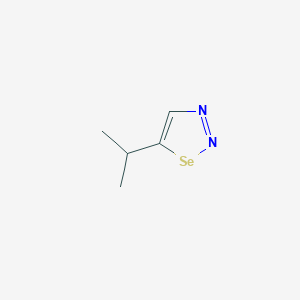
methyl N-methoxy-N-propargyloxymethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methoxy-N-propargyloxymethylcarbamate (MPPC) is a carbamate derivative that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. The inhibition of AChE by MPPC leads to the accumulation of acetylcholine, which can cause a range of physiological and biochemical effects.
Wirkmechanismus
Methyl N-methoxy-N-propargyloxymethylcarbamate acts as a reversible inhibitor of AChE by forming a covalent bond with the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The accumulation of acetylcholine can activate nicotinic and muscarinic receptors, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The effects of methyl N-methoxy-N-propargyloxymethylcarbamate on the nervous system are complex and depend on the concentration and duration of exposure. At low concentrations, methyl N-methoxy-N-propargyloxymethylcarbamate can enhance the release of acetylcholine, leading to increased muscle contraction, improved memory, and learning. At high concentrations, methyl N-methoxy-N-propargyloxymethylcarbamate can cause the depletion of acetylcholine, leading to muscle paralysis, convulsions, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-methoxy-N-propargyloxymethylcarbamate has several advantages as a research tool, including its high potency and selectivity for AChE. It is also relatively stable and can be easily synthesized in the laboratory. However, methyl N-methoxy-N-propargyloxymethylcarbamate has several limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of methyl N-methoxy-N-propargyloxymethylcarbamate in scientific research. One area of interest is the development of new drugs that target AChE for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the role of acetylcholine in the regulation of immune function and inflammation. Further research is needed to fully understand the complex effects of methyl N-methoxy-N-propargyloxymethylcarbamate on the nervous system and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
Methyl N-methoxy-N-propargyloxymethylcarbamate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological processes. It has been used to study the effects of acetylcholine on muscle contraction, memory, and learning. methyl N-methoxy-N-propargyloxymethylcarbamate has also been used to investigate the involvement of acetylcholine in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
186768-18-3 |
|---|---|
Produktname |
methyl N-methoxy-N-propargyloxymethylcarbamate |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl N-methoxy-N-(prop-2-ynoxymethyl)carbamate |
InChI |
InChI=1S/C7H11NO4/c1-4-5-12-6-8(11-3)7(9)10-2/h1H,5-6H2,2-3H3 |
InChI-Schlüssel |
MFCPYMHONKQSIB-UHFFFAOYSA-N |
SMILES |
COC(=O)N(COCC#C)OC |
Kanonische SMILES |
COC(=O)N(COCC#C)OC |
Synonyme |
Carbamic acid, methoxy[(2-propynyloxy)methyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
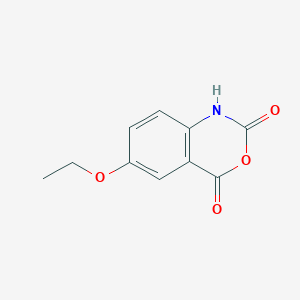
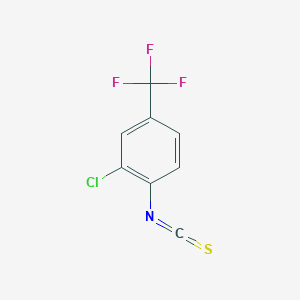
![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
